methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine
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Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of the amine group could potentially enhance the biological activity of the compound .
Synthesis Analysis
Oxazole derivatives are often synthesized using a variety of methods, including cyclodehydration and sulfochlorination . The specific synthesis process for “methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine” would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of oxazole derivatives is characterized by a 5-membered ring with one oxygen atom and one nitrogen atom . The specific structure of “this compound” would include these features, along with additional groups attached to the ring.Chemical Reactions Analysis
Oxazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the ring . The presence of the amine group could potentially influence the reactivity of the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Oxazoles in general are stable liquids at room temperature with a boiling point of 69 °C .Mechanism of Action
Target of Action
The primary target of methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine is human carbonic anhydrases (hCAs) . hCAs are enzymes involved in many important physiological and pathological processes . It is currently known that human carbonic anhydrase II is a target for the treatment of glaucoma .
Mode of Action
This compound exhibits the properties of an isoform-selective inhibitor of human carbonic anhydrase II . The inhibition constants (Ki) for different isoforms are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of hCAs by this compound affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications in areas such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The compound has a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli . It also exhibits an antimonooxidase effect in vitro .
Future Directions
The future directions for research on “methyl[(2-methyl-1,3-oxazol-4-yl)methyl][(oxan-2-yl)methyl]amine” would likely involve further exploration of its synthesis, properties, and potential applications. Given the wide range of biological activities associated with oxazole derivatives, this compound could have potential uses in various areas of medicinal chemistry .
Properties
IUPAC Name |
N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]-1-(oxan-2-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-10-13-11(9-16-10)7-14(2)8-12-5-3-4-6-15-12/h9,12H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHBMNPTJKMVEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CN(C)CC2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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